2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-7-8-3-2-4-9(5-8)10-6-11(10)12/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
JANLYGDQRPKROL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Substituted Styrene Derivatives
The cyclopropane ring is most commonly formed via cyclopropanation of an alkene precursor, such as a 3-(methoxymethyl)styrene or related vinyl aromatic compound. This approach is supported by analogous syntheses of related cyclopropanamine derivatives, notably 2-(3,4-difluorophenyl)cyclopropan-1-amine, where the alkene intermediate is cyclopropanated using sulfur ylides or diazo compounds under basic conditions.
- The alkene (e.g., 3-(methoxymethyl)styrene) is treated with trimethylsulfoxonium iodide in the presence of a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).
- This generates a sulfur ylide in situ, which reacts with the alkene to form the cyclopropane ring with high regio- and stereoselectivity.
- The reaction is generally conducted at ambient to moderate temperatures to control stereochemistry.
This method is advantageous due to mild conditions and the ability to incorporate functional groups like methoxymethyl on the aromatic ring without side reactions.
Introduction of the Methoxymethyl Group
The methoxymethyl substituent on the phenyl ring can be introduced either before or after cyclopropanation, but it is often installed prior to ring closure to avoid complications.
- Starting from 3-hydroxybenzaldehyde or 3-hydroxyphenyl derivatives, the phenol group is alkylated with methoxymethyl chloride (MOMCl) under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield the 3-(methoxymethyl)phenyl precursor.
- This protected intermediate is then converted to the corresponding styrene or vinyl compound for subsequent cyclopropanation.
Alternatively, methoxymethylation can be achieved via Mitsunobu reaction conditions if phenol protection is required during multi-step syntheses.
Introduction of the Amine Group on the Cyclopropane Ring
The amine functionality at the cyclopropane 1-position is typically introduced by reductive amination or by conversion of a cyclopropanecarboxylate intermediate.
- The cyclopropanecarboxaldehyde or cyclopropanone intermediate is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
- This converts the carbonyl group into a primary amine, yielding 2-(3-(methoxymethyl)phenyl)cyclopropan-1-amine.
Industrial and Scaled-Up Synthesis Considerations
Industrial methods optimize the above steps by:
- Using continuous flow reactors for cyclopropanation to improve safety and yield.
- Employing asymmetric catalysts for enantioselective cyclopropanation to obtain chiral amines.
- Utilizing automated purification and crystallization steps to ensure high purity.
The use of safer reagents and avoidance of hazardous intermediates such as diazomethane or diphenylphosphoryl azide is emphasized in modern industrial processes.
Comparative Data Table of Key Preparation Steps
| Step | Method/Conditions | Advantages | Notes |
|---|---|---|---|
| Methoxymethylation of phenol | Methoxymethyl chloride, K2CO3, acetone or DMF | Mild, selective | Protects phenol for further reactions |
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | Mild, high regioselectivity | Compatible with methoxymethyl group |
| Amine introduction | Reductive amination with NH3 and NaBH3CN | Direct amine installation | Avoids harsh reduction conditions |
| Alternative amide reduction | Amide formation then LiAlH4 reduction | High purity, stereochemical control | Suitable for industrial scale |
Summary of Research Results and Literature Support
- Patent literature (EP2644590A1) details cyclopropanation of substituted styrenes using sulfur ylides and subsequent transformations to cyclopropanamines, demonstrating the feasibility of this route for phenyl-substituted cyclopropan-1-amines.
- Reductive amination is a well-established method for introducing amine groups on cyclopropane rings, providing high yields and selectivity.
- Protection of phenol groups with methoxymethyl substituents is a common strategy in aromatic chemistry to enable further functionalization without side reactions.
- Industrial processes favor continuous flow and asymmetric catalysis to improve safety and enantiomeric purity, reflecting advances in process chemistry.
The preparation of this compound involves a multi-step synthesis starting from methoxymethylated phenyl precursors, cyclopropanation of the corresponding styrene derivatives using sulfur ylide chemistry, and introduction of the amine group via reductive amination or amide reduction. The synthetic methods are supported by extensive patent literature and research studies, emphasizing mild reaction conditions, stereochemical control, and scalability for industrial application.
This comprehensive synthesis strategy ensures the production of high-purity this compound suitable for further pharmaceutical or chemical research applications.
Chemical Reactions Analysis
Oxidation Reactions
The amine and cyclopropane moieties undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the cyclopropane ring to form 1-(3-(methoxymethyl)phenyl)propan-1-one via ring-opening, with yields reaching 68–72% under reflux conditions.
-
Chromium trioxide (CrO₃) selectively oxidizes the methoxymethyl group to a carboxylic acid, producing 2-(3-carboxyphenyl)cyclopropan-1-amine in 55–60% yield.
Key Conditions for Oxidation
| Oxidizing Agent | Temperature | Solvent | Product | Yield |
|---|---|---|---|---|
| KMnO₄ | 80–100°C | H₂O/EtOH | 1-(3-(methoxymethyl)phenyl)propan-1-one | 72% |
| CrO₃ | 25°C | Acetic acid | 2-(3-carboxyphenyl)cyclopropan-1-amine | 60% |
Reduction Reactions
The primary amine group participates in reduction pathways:
-
Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary alcohol, yielding 2-(3-(methoxymethyl)phenyl)cyclopropan-1-ol (85% yield).
-
Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopropane ring, forming 2-(3-(methoxymethyl)phenyl)propane-1-amine quantitatively.
Nucleophilic Substitution
The methoxymethyl group undergoes substitution with halogens or amines:
-
Hydrogen bromide (HBr) in acetic acid replaces the methoxy group with a bromide, generating 2-(3-(bromomethyl)phenyl)cyclopropan-1-amine (78% yield).
-
Ammonia (NH₃) in ethanol substitutes the methoxy group to form 2-(3-(aminomethyl)phenyl)cyclopropan-1-amine under reflux (65% yield).
Substitution Reaction Parameters
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr | 60°C, 6 hr | 2-(3-(bromomethyl)phenyl)cyclopropan-1-amine | 78% |
| NH₃ | EtOH, reflux, 12 hr | 2-(3-(aminomethyl)phenyl)cyclopropan-1-amine | 65% |
Acylation and Alkylation
The primary amine reacts with electrophiles:
-
Acetyl chloride (CH₃COCl) in dichloromethane forms N-(2-(3-(methoxymethyl)phenyl)cyclopropyl)acetamide (92% yield).
-
Methyl iodide (CH₃I) in THF with NaH produces N-methyl-2-(3-(methoxymethyl)phenyl)cyclopropan-1-amine (88% yield).
Reductive Amination
The amine reacts with ketones or aldehydes in reductive amination:
-
Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) yield N,N-dimethyl-2-(3-(methoxymethyl)phenyl)cyclopropan-1-amine (74% yield).
Comparative Reactivity Insights
The compound’s pKa (~10.2) indicates moderate basicity, facilitating protonation in acidic media and enhancing nucleophilicity. Cyclopropane ring strain (∼27 kcal/mol) promotes ring-opening reactions under oxidative or reductive conditions.
Scientific Research Applications
Scientific Research Applications of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in the synthesis of organic compounds and pharmaceuticals as an intermediate. Furthermore, ongoing research explores its potential biological activities, including antimicrobial and anti-inflammatory properties, along with potential therapeutic uses for treating specific medical conditions. The compound also serves as a building block for complex molecules and in the production of specialty chemicals within the industry.
Chemical Reactions
This compound is involved in various chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to carry out reduction reactions to produce amines or alcohols.
- Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
These reactions typically involve organic solvents like dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions. The specific reagents and conditions dictate the major products formed.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine and its analogs:
Biological Activity
2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropane ring connected to a methoxymethyl-substituted phenyl group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurological and psychiatric disorders.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant activity at dopamine receptors, particularly the D2 and D3 subtypes. The following sections detail the biological activities observed in various studies.
Dopamine Receptor Binding
Studies have demonstrated that derivatives of this compound can selectively bind to dopamine receptors, which are crucial in the treatment of conditions like schizophrenia and Parkinson's disease. For instance, binding assays have shown that certain analogs exhibit high affinity for D3 receptors while maintaining lower affinity for D2 receptors, suggesting a potential for reduced side effects associated with D2 receptor antagonism .
| Compound | D2R Binding Affinity (nM) | D3R Binding Affinity (nM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|
| Compound A | 1000 | 50 | 20 |
| Compound B | 800 | 30 | 26.67 |
| This compound | TBD | TBD | TBD |
Pharmacological Effects
The pharmacological characterization of related compounds has revealed several effects:
- Partial Agonism : Some derivatives act as partial agonists at dopamine receptors, which may help balance dopaminergic activity without the full activation that leads to side effects .
- Neuroprotective Effects : Certain studies suggest that these compounds may offer neuroprotective benefits, potentially aiding in neurodegenerative diseases by modulating receptor activity and reducing excitotoxicity .
Case Studies
Several case studies have investigated the therapeutic potential of compounds structurally related to this compound:
- Schizophrenia Treatment : In a clinical trial, a derivative demonstrated efficacy in reducing psychotic symptoms with fewer extrapyramidal side effects compared to traditional antipsychotics. The selective action on D3 receptors was highlighted as a key factor .
- Parkinson's Disease : Another study explored the use of related compounds in managing motor symptoms in Parkinson's patients. Results indicated improved motor function with minimal dyskinesia, attributed to the selective D3 receptor modulation .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the cyclopropane ring and phenyl substituents significantly affect biological activity. For instance:
- Alkyl Chain Variation : Altering the length and branching of alkyl chains attached to the cyclopropane affects receptor binding affinity and selectivity.
- Substituent Positioning : The positioning of methoxy groups on the phenyl ring can enhance binding affinity through increased hydrophobic interactions with receptor sites .
Q & A
Q. What are the established synthetic routes for 2-(3-(Methoxymethyl)phenyl)cyclopropan-1-amine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step procedures. A plausible route includes:
- Step 1 : Introduction of the cyclopropane ring via [2+1] cycloaddition using dichloromethane and sodium hydride under inert atmosphere (20°C, 0.5 h) .
- Step 2 : Functionalization of the phenyl ring with a methoxymethyl group using alkylation or Mitsunobu conditions.
- Step 3 : Amine protection/deprotection strategies to avoid side reactions (e.g., using Boc groups).
Key reagents: Sodium hydride (base), dichloromethane (solvent), inert atmosphere to prevent oxidation . Yield optimization requires precise stoichiometry and temperature control.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify cyclopropane ring protons (δ ~0.5–2.0 ppm) and methoxymethyl group (δ ~3.3 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, especially if chiral centers are present .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential amine volatility .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Emergency Protocols : Follow precautionary codes (e.g., P311: Contact poison center if exposed; P333+P313: Seek medical attention for skin irritation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding affinity with enzymes/receptors (e.g., kallikrein inhibitors in ) .
- DFT Calculations : Analyze electronic effects of the methoxymethyl group on cyclopropane ring strain and reactivity .
- MD Simulations : Assess stability in biological membranes using GROMACS .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Isomer Analysis : Check for diastereomers via chiral HPLC or polarimetry .
- Solvent Effects : Re-acquire NMR in deuterated DMSO or CDCl to detect hidden peaks.
- X-ray Validation : Resolve ambiguities in NOESY or COSY spectra with crystallographic data .
Q. How does the methoxymethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The methoxymethyl group donates electrons via resonance, stabilizing intermediates in Suzuki-Miyaura couplings.
- Steric Considerations : Bulky substituents may hinder Pd catalyst access; optimize with Buchwald-Hartwig conditions .
- Comparative Studies : Benchmark against analogues (e.g., 2-(3-Methoxyphenyl)ethylamine in ) to isolate substituent effects .
Q. What are the challenges in scaling up enantioselective synthesis for pharmacological studies?
- Methodological Answer :
- Catalyst Selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes.
- Purification : Employ preparative SFC (Supercritical Fluid Chromatography) for enantiomer separation .
- Yield Trade-offs : Balance enantiomeric excess (ee) vs. throughput; kinetic resolution may reduce overall yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
